molecular formula C14H14O4 B12606510 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid CAS No. 646053-12-5

8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B12606510
CAS No.: 646053-12-5
M. Wt: 246.26 g/mol
InChI Key: QULOUOQPRRXCCC-UHFFFAOYSA-N
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Description

8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 8th position using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products:

    Oxidation: More oxidized coumarin derivatives.

    Reduction: Hydroxylated coumarin derivatives.

    Substitution: Alkyl or aryl-substituted coumarin derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various coumarin derivatives.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticoagulant.
  • Evaluated for its anticancer and antimicrobial properties.

Industry:

  • Used in the production of dyes and fragrances.
  • Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as anticoagulation or antimicrobial activity.

Comparison with Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a similar coumarin backbone.

    Dicoumarol: Another anticoagulant with a dimeric coumarin structure.

Uniqueness:

  • The presence of the tert-butyl group at the 8th position provides steric hindrance, potentially altering the compound’s reactivity and biological activity.
  • The combination of the oxo and carboxylic acid groups enhances the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.

This detailed article provides a comprehensive overview of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646053-12-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

8-tert-butyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-14(2,3)10-6-4-5-8-7-9(12(15)16)13(17)18-11(8)10/h4-7H,1-3H3,(H,15,16)

InChI Key

QULOUOQPRRXCCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C(=O)O

Origin of Product

United States

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